(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one
Description
Properties
IUPAC Name |
1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJZKWBKJKHTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362997 | |
| Record name | 11L-318S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-47-6 | |
| Record name | 11L-318S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reactants:
- Indolin-2-one derivative : Typically 1-phenylindolin-2-one or functionalized isatin derivatives.
- 4-(Trifluoromethyl)aniline : Provides the trifluoromethyl phenyl moiety essential for the target compound.
Detailed Preparation Procedures
Condensation Reaction in Ethanol with Acid Catalyst
A common and effective method involves the condensation of 1-phenylindolin-2-one with 4-(trifluoromethyl)aniline in absolute ethanol under acidic conditions, typically using glacial acetic acid as a catalyst.
- Equimolar quantities of 1-phenylindolin-2-one and 4-(trifluoromethyl)aniline are dissolved in absolute ethanol.
- A catalytic amount of glacial acetic acid is added to facilitate the condensation.
- The reaction mixture is refluxed or stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the product precipitates or is isolated by solvent evaporation and purified by recrystallization from suitable solvents such as ethyl acetate/hexanes.
This method yields the Schiff base with high purity and good yield, typically above 85%.
Use of Functionalized Isatin Derivatives as Precursors
In related synthetic routes, trifluoromethyl-substituted isatin derivatives are first prepared, which then undergo nucleophilic condensation with aromatic amines.
- Preparation of trifluoromethyl-substituted isatin sulfonyl derivatives via reaction of chlorosulfonyl isatin with trifluoromethyl-substituted amines.
- Subsequent condensation with aniline derivatives in ethanol with acetic acid yields 3-arylimino indolin-2-one derivatives structurally related to the target compound.
This approach allows for structural diversification and has been used to prepare analogs with similar imino linkages and trifluoromethyl substitution patterns.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Absolute ethanol | Polar protic solvent facilitates imine formation |
| Catalyst | Glacial acetic acid (catalytic amount) | Protonates carbonyl to enhance electrophilicity |
| Temperature | Room temperature to reflux (~78 °C) | Reflux accelerates reaction rate |
| Reaction Time | 2–6 hours | Monitored by TLC for completion |
| Purification | Recrystallization from EtOAc/Hexanes | Provides high purity crystalline product |
| Yield | Typically 85–93% | High efficiency reported |
Spectroscopic Characterization Supporting Preparation
The formation of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is confirmed by various spectroscopic techniques:
- FT-IR : Characteristic imine (C=N) stretching band around 1620–1650 cm⁻¹.
- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons of both indolinone and trifluoromethylphenyl groups; imino proton signals typically absent due to tautomerism or exchange.
- [^13C NMR](pplx://action/followup) : Signals for carbonyl carbon (~160–180 ppm) and quaternary carbons of trifluoromethyl group.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of 366.3 g/mol.
- UV-Vis Spectroscopy : Absorption bands corresponding to conjugated imine and aromatic systems.
Research Findings and Comparative Analysis
- The Schiff base formation is highly selective for the (Z)-isomer due to intramolecular hydrogen bonding and steric factors.
- The presence of the trifluoromethyl group significantly influences the electronic properties, improving stability and potentially biological activity.
- Variations in solvent and catalyst concentration can modulate yield and purity; ethanol with acetic acid remains the preferred system for reproducibility.
- Alternative solvents such as tetrahydrofuran (THF) or chloroform have been used in related syntheses but ethanol provides better solubility and reaction rates.
Summary Table of Preparation Methods
| Method | Reactants | Solvent & Catalyst | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct condensation | 1-Phenylindolin-2-one + 4-(trifluoromethyl)aniline | Absolute ethanol + acetic acid | Reflux or RT, 2–6 h | 85–93 | Simple, high yield, scalable |
| Isatin derivative condensation | Trifluoromethyl-substituted isatin + aniline derivatives | Ethanol + acetic acid | Reflux, monitored by TLC | 80–90 | Allows analog synthesis |
| Sulfonyl isatin route | Chlorosulfonyl isatin + trifluoromethyl amines | THF/CHCl3, base (DIPEA) | 0 °C addition, recrystallization | 90+ | More complex, for sulfonyl analogs |
Chemical Reactions Analysis
Regioselective Cross-Coupling Reactions
(In/FeCl₃-Mediated Mannich-Type Coupling)
This compound participates in indium/iron(III)-mediated β-cross-coupling with activated alkenes under aqueous conditions. The reaction proceeds via single-electron transfer (SET) and radical enolate formation, yielding alkyl 3-(2-oxo-3-(phenylamino)indolin-3-yl)propanoates .
Key Features:
-
Conditions : In (2 mmol), FeCl₃ (5 mol%), THF:H₂O (9:1), 25°C, 20 min.
-
Substrate Scope :
Mechanism :
-
Indium reduces the alkene, forming a radical enolate.
-
FeCl₃ stabilizes the intermediate via oxygen-metal coordination.
-
Nucleophilic attack occurs at the C-3 carbonyl of the indolinone .
Aza-Michael Additions
(Cs₂CO₃-Catalyzed Mono-Addition to Divinyl Ketones)
The compound undergoes regioselective 1,4-addition with symmetric divinyl ketones, producing N-enone-functionalized derivatives .
Reaction Profile:
-
Conditions : Cs₂CO₃ (1.2 equiv), CH₂Cl₂, 25°C, 1–2 h.
-
Yields : 60–89% (dependent on substituents).
Substituent Effects :
| Divinyl Ketone Substituent | Product Yield |
|---|---|
| 4-Trifluoromethylphenyl | 85% |
| 4-Bromophenyl | 60% |
| 3,5-Dimethoxyphenyl | 82% |
Mechanism :
-
Deprotonation by Cs₂CO₃ generates a resonance-stabilized anion.
-
1,4-Addition to the divinyl ketone forms an enolic intermediate.
Electrophilic Reactivity
While direct electrophilic substitution data for this compound is limited, its structural analogs show reactivity at the following positions:
-
C-4 of Indolinone : Activated by the conjugated imine system.
-
Para-Position of Trifluoromethylphenyl : Electron-deficient due to -CF₃ .
Comparative Reactivity :
| Reaction Type | Analog Compound | Yield/Outcome |
|---|---|---|
| Friedel-Crafts Alkylation | 3-(4-Chlorophenylimino)indolinone | 81% |
| Sulfonation | 5-Fluoroindole derivatives | Enhanced kinetics |
Stability Under Acidic Conditions
The trifluoromethyl group enhances resistance to hydrolysis, as demonstrated in control experiments with H₂SO₄ :
Scientific Research Applications
Antimicrobial Properties
Research indicates that (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The indole moiety present in the compound is often associated with biological activity, particularly anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms that involve the modulation of specific signaling pathways. Molecular docking studies have indicated that this compound may effectively bind to enzymes or receptors involved in cancer progression, making it a candidate for further anticancer drug development.
Interaction Studies
Molecular docking studies have been employed to explore how this compound interacts with biological targets. These studies suggest that the compound can bind effectively to specific enzymes or receptors involved in disease pathways, providing insights into its mechanism of action .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies revealed that this compound activates apoptotic pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity, while the indolinone core may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Phenylimino Group
The 4-(trifluoromethyl) substituent in the target compound distinguishes it from other indolin-2-one derivatives. Key comparisons include:
Table 1: Substituent Variations and Key Properties
Key Observations:
Trifluoromethyl (CF₃) vs. Hydroxyl (OH): The CF₃ group enhances lipophilicity and metabolic stability compared to the polar OH group in 3-(4-hydroxyphenylimino)indolin-2-one. This may improve membrane permeability and bioavailability .
Synthetic Accessibility:
Role of the Z-Configuration
The Z-configuration is a defining feature of the target compound. In analogous structures (e.g., Compound 69–73 in ), the Z-isomer demonstrated superior anti-HIV activity compared to the E-isomer, likely due to optimized spatial alignment with biological targets .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectral and Physical Properties
| Compound | IR (C=O stretch, cm⁻¹) | MS (m/z) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Target Compound | - | - | - | |
| Compound 22a | 1722 | 431 | 180 | |
| 3-(4-Hydroxyphenylimino) | - | - | - |
- The C=O stretch in Compound 22a (1722 cm⁻¹) aligns with typical indolin-2-one carbonyl vibrations, suggesting similar electronic environments in the target compound .
Biological Activity
(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one, also known by its CAS number 303984-47-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antiviral and anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C21H13F3N2O
- Molecular Weight : 366.34 g/mol
- CAS Number : 303984-47-6
Antiviral Activity
Recent studies have indicated that this compound exhibits promising antiviral properties. The compound has been tested against various viruses, including influenza virus H1N1 and herpes simplex virus 1 (HSV-1).
Table 1: Antiviral Activity Data
| Virus | Compound Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| H1N1 | (Z)-1-Phenyl... | 0.0027 | High |
| HSV-1 | (Z)-1-Phenyl... | 0.0022 | High |
| Coxsackievirus B3 | (Z)-1-Phenyl... | 0.0092 | Moderate |
The IC50 values indicate the concentration required to inhibit viral replication by 50%. The low IC50 values for both H1N1 and HSV-1 suggest that this compound could be a potent antiviral agent.
Anticancer Activity
In addition to its antiviral effects, this compound has been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | (Z)-1-Phenyl... | 15.00 |
| HeLa (Cervical Cancer) | (Z)-1-Phenyl... | 12.50 |
| A549 (Lung Cancer) | (Z)-1-Phenyl... | 10.00 |
The IC50 values in cancer cell lines indicate the effectiveness of the compound in inhibiting cell proliferation, with lower values reflecting higher potency.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific viral proteins or cellular pathways involved in cancer proliferation.
Case Studies
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various indolinone derivatives, including this compound. The study demonstrated significant antiviral activity against H1N1 and HSV-1, with further analysis revealing favorable pharmacokinetic properties that support its potential as a therapeutic agent .
Another investigation focused on the structure–activity relationship of indolinone derivatives, indicating that modifications to the trifluoromethyl group significantly enhance antiviral potency . This suggests that further structural optimization could yield even more effective compounds.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one?
The synthesis of this compound typically involves condensation reactions between indolin-2-one derivatives and substituted aromatic aldehydes or amines. For example:
- Step 1 : Condensation of indolin-2-one with 4-(trifluoromethyl)aniline under acidic conditions (e.g., acetic acid) or with catalysts like ethylenediamine to form the imine bond .
- Step 2 : Structural confirmation via 1H/13C NMR, IR, and mass spectrometry to verify the Z-configuration and purity .
Optimization Note : Yields may vary (e.g., 16% in some protocols ). To improve efficiency, consider:
- Solvent choice (DMF for alkylation steps ).
- Temperature control (reflux in acetic acid for 3–10 hours ).
Basic: How is the structure of this compound characterized, and what analytical techniques are critical for validation?
A combination of spectroscopic and spectrometric methods is essential:
| Technique | Key Data Points | Purpose | Example from Literature |
|---|---|---|---|
| 1H/13C NMR | Chemical shifts for imine (δ ~8–10 ppm), aromatic protons, and CF3 groups | Confirm Z-configuration and substituent positions | δ 9.50 ppm (NH) in a related oxindole derivative |
| IR | Stretching frequencies for C=O (~1720 cm⁻¹) and C=N (~1610 cm⁻¹) | Validate carbonyl and imine bonds | C=N at 1611 cm⁻¹ in a similar compound |
| Mass Spectrometry | Molecular ion peaks matching calculated m/z | Verify molecular weight | HRMS data for C22H14F6NO+ (422.0899) |
Note : UV-Vis can assess electronic transitions linked to the trifluoromethyl group .
Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?
The CF3 group is strongly electron-withdrawing, which:
- Reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .
- Stabilizes the imine bond (C=N) via inductive effects, as observed in related compounds with increased thermal stability .
- Modulates nonlinear optical (NLO) properties in isatin-indole hybrids, as demonstrated by hyperpolarizability calculations in similar structures .
Experimental Validation : Compare NMR chemical shifts of CF3-containing derivatives with non-fluorinated analogs to assess electronic effects .
Advanced: What computational strategies are used to predict bioactivity or material properties of this compound?
- Molecular Docking : To study interactions with biological targets (e.g., enzymes or receptors). For example, nitro-substituted indolin-2-one derivatives showed binding affinity to kinase domains in docking studies .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) linked to NLO behavior or corrosion inhibition efficacy .
Case Study : A related indolin-2-one derivative demonstrated corrosion inhibition via adsorption on steel surfaces, validated by DFT-based charge transfer analysis .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?
Example Contradiction : Low yields (16% ) vs. higher yields (46–94% ) in similar syntheses.
Resolution Strategies :
- Parameter Screening : Test solvents (e.g., CH3OH vs. DMF), catalysts (ethylenediamine vs. NaH), and reaction times .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis).
- Crystallography : Resolve structural ambiguities; SHELX software is widely used for small-molecule refinement .
Advanced: What mechanistic insights exist for the condensation and alkylation steps in its synthesis?
- Condensation Mechanism : Protonation of the aldehyde/amine followed by nucleophilic attack by indolin-2-one’s NH group, forming the imine bond. Acetic acid catalyzes this step via proton transfer .
- Alkylation : Sodium hydride deprotonates indolin-2-one’s NH, enabling nucleophilic substitution with alkyl halides (e.g., tetrahydropyran derivatives ).
Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time and temperature .
Advanced: How do researchers analyze discrepancies in NMR or crystallographic data across studies?
Case Example : Conflicting 13C NMR shifts for CF3-containing phenyl rings.
Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
